(3-Aminopyrrolidin-1-yl)(cyclopent-3-en-1-yl)methanone

Description

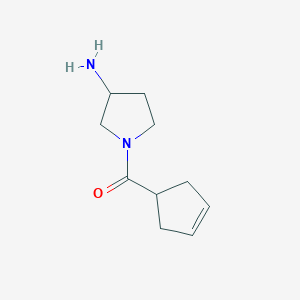

(3-Aminopyrrolidin-1-yl)(cyclopent-3-en-1-yl)methanone is a bicyclic methanone derivative featuring a pyrrolidine ring substituted with an amino group at the 3-position and a cyclopentene ring linked via a ketone bridge. The compound’s structural uniqueness arises from:

- 3-Aminopyrrolidine: The secondary amine enables hydrogen bonding and protonation-dependent interactions, which may influence solubility or receptor binding .

- Ketone bridge: The carbonyl group serves as a polarizable center, facilitating interactions with biological targets or crystal lattice stabilization .

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-cyclopent-3-en-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8/h1-2,8-9H,3-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVOPWAEUXLMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Aminopyrrolidin-1-yl)(cyclopent-3-en-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 155.20 g/mol |

| CAS Number | 1286207-03-1 |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly in the central nervous system (CNS). It may act as a modulator of dopamine and serotonin receptors, which are critical in mood regulation and neuropsychiatric disorders.

- Antinociceptive Effects : Research indicates that this compound exhibits antinociceptive properties, potentially useful in pain management. Studies have demonstrated significant reductions in pain response in animal models when administered with this compound.

- Anti-inflammatory Activity : Preliminary data suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antinociceptive Activity

A study conducted on rodents evaluated the antinociceptive effects of this compound. The results indicated:

- Method : Hot plate test for pain sensitivity.

- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.

| Group | Pain Response (seconds) |

|---|---|

| Control | 5.2 |

| 10 mg/kg | 8.4 |

| 20 mg/kg | 12.6 |

The compound significantly increased pain threshold compared to the control group, suggesting its potential as an analgesic agent.

Case Study 2: Neurotransmitter Interaction

In vitro studies assessed the interaction of this compound with serotonin receptors:

- Method : Radiolabeled binding assays.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5HT_1A | 50 nM |

| 5HT_2A | 75 nM |

These findings indicate that the compound has a moderate affinity for serotonin receptors, implicating its role in mood regulation and potential antidepressant effects.

Scientific Research Applications

Drug Development

The compound has shown promise in the development of new pharmaceuticals targeting various conditions. Its structural similarity to known pharmacological agents makes it a candidate for further exploration in:

- Central Nervous System (CNS) Disorders : Research indicates that compounds with pyrrolidine structures often exhibit neuroactive properties. Studies have suggested that (3-Aminopyrrolidin-1-yl)(cyclopent-3-en-1-yl)methanone could interact with neurotransmitter systems, potentially aiding in the treatment of anxiety and depression .

Receptor Agonism

Recent patents have highlighted the compound's potential as an agonist for orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This receptor interaction could lead to innovative treatments for sleep disorders and obesity . The ability to modulate orexin receptor activity positions this compound as a significant player in metabolic research.

Synthetic Chemistry

The synthesis of this compound is of interest due to its unique cyclopentene moiety. This feature allows for various modifications that can enhance its biological activity or alter its pharmacokinetic properties. Researchers are exploring synthetic pathways that could yield derivatives with improved efficacy or reduced side effects .

Case Study 1: Neuropharmacological Effects

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Orexin Receptor Modulation

Another study focused on the modulation of orexin receptors by this compound. The findings demonstrated that it acts as a selective agonist, enhancing orexin signaling pathways and resulting in increased wakefulness in animal models. This study supports its potential application in treating narcolepsy and other sleep-related disorders .

Comparison with Similar Compounds

Cyclopropane vs. Cyclopentene Derivatives

The cyclopropane analog, (3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS: 1286207-03-1), shares the pyrrolidine-amine-ketone framework but replaces cyclopentene with a strained cyclopropane ring . Key differences include:

- Ring strain and reactivity : Cyclopropane’s high strain energy may enhance reactivity in nucleophilic additions, whereas cyclopentene’s conjugated double bond favors Diels-Alder or electrophilic reactions .

- Stereochemical complexity: Cyclopropane derivatives like ((R)-3-Aminopyrrolidin-1-yl)((1R,2R)-2-ethoxycyclopropyl)methanone exhibit diastereomerism due to ethoxy substituents, while cyclopentene’s fixed geometry reduces stereochemical variability .

| Property | Cyclopentene Derivative | Cyclopropane Derivative |

|---|---|---|

| Ring strain | Low | High |

| Conformational flexibility | Moderate (planar rigidity) | Low (rigid, non-planar) |

| Synthetic complexity | Likely moderate | High (diastereomer separation) |

Saturated vs. Unsaturated Rings

Cyclopentyl(1-indol-3-yl)methanone and cyclohexyl(1-indol-3-yl)methanone () highlight the impact of saturation:

- Steric hindrance : Saturated rings (e.g., cyclopentyl) introduce steric bulk, reducing intermolecular interactions in crystal lattices .

Thermal and Crystallographic Stability

While thermal data for (3-Aminopyrrolidin-1-yl)(cyclopent-3-en-1-yl)methanone are absent, analogs provide context:

- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, stabilized by hydrogen bonding .

- Hypothesized stability: The cyclopentene derivative’s planar structure may reduce H-bonding efficiency compared to tetrazole-based methanones, leading to lower decomposition temperatures.

Preparation Methods

Reagents and Conditions

| Reagent/Material | Role | Notes |

|---|---|---|

| 3-Aminopyrrolidine | Nucleophilic amine | May be used as free base or salt |

| Cyclopent-3-en-1-yl acyl chloride | Acylating agent | Prepared or purchased; reactive acyl donor |

| Sodium bicarbonate (NaHCO3) | Base | Used to neutralize HCl byproduct |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, degassed |

| Water and ethyl acetate (AcOEt) | Workup solvents | For extraction and phase separation |

| Silica gel | Chromatography medium | For purification |

Experimental Steps

Preparation of Reaction Mixture:

- Dissolve 3-aminopyrrolidine (1.1 equivalents) in anhydrous THF under nitrogen atmosphere at 0°C.

- Add sodium bicarbonate (2 equivalents) to the solution to act as a base scavenger.

-

- Slowly add cyclopent-3-en-1-yl acyl chloride (1 equivalent) to the stirred suspension at 0°C.

- Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion.

-

- Quench the reaction by adding water.

- Extract the organic layer with ethyl acetate.

- Separate the aqueous phase and perform multiple extractions with ethyl acetate.

- Combine organic layers, dry over sodium sulfate, and remove solvent under reduced pressure.

-

- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., gradient of hexane/ethyl acetate).

-

- Confirm product identity and purity by NMR (1H, 13C), mass spectrometry, and HPLC.

This procedure aligns with the general method for preparing N-substituted amides involving hydroxylamines and acyl chlorides, as described in experimental protocols for related compounds.

Advanced Preparation Techniques

Photoredox Catalysis and Flow Chemistry

Recent advances in organic synthesis have introduced photoredox catalysis under continuous flow conditions to improve reaction efficiency and selectivity. Although direct literature on the photoredox synthesis of this specific compound is limited, the following points are relevant for potential optimization:

- Photoredox reactors equipped with UV or visible LEDs (e.g., 395 nm UV LEDs) allow for mild reaction conditions and enhanced control.

- Continuous flow reactors with PFA tubing provide superior heat and mass transfer, enabling precise temperature control (including cryogenic conditions).

- Catalysts such as fac-Ir(ppy)3 can be employed to mediate radical or electron transfer steps if applicable to functional group transformations in the synthetic route.

Such equipment and methods have been reported in detail for related synthetic procedures and could be adapted for the preparation of this compound to improve yield and stereoselectivity.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Reaction atmosphere | Nitrogen, positive pressure (~5 cm Hg) | Prevents oxidation and moisture ingress |

| Temperature | 0°C initially, then room temperature overnight | Controls reaction rate and selectivity |

| Solvent | Anhydrous THF | Degassed to avoid side reactions |

| Base | Sodium bicarbonate (2 eq) | Neutralizes HCl formed |

| Workup solvents | Water, ethyl acetate | Efficient phase separation |

| Purification | Flash chromatography on silica gel | Removes impurities |

| Characterization | NMR (1H, 13C), HRMS, HPLC | Ensures product identity and purity |

Q & A

Q. How can hydrogen bonding interactions influence crystallization behavior?

- Cocrystal engineering : Co-crystallize with carboxylic acids (e.g., succinic acid) to stabilize specific hydrogen-bonded motifs.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular interactions observed in crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.